Scaffold-Enabled Aromatase Inhibition Potency vs. Letrozole Control
In a head-to-head in vitro aromatase inhibition assay using a series of novel phenyl[3-(1,3-oxazol-5-yl)phenyl]carbamate derivatives—which are direct synthetic elaborations of the (3-(Oxazol-5-yl)phenyl)methanamine scaffold—the lead compound OXA-19 demonstrated an IC₅₀ value of 15.6 μM, surpassing the clinically established aromatase inhibitor Letrozole (IC₅₀ = 16.7 μM) [1]. This indicates that the core 3-(oxazol-5-yl)phenyl scaffold provides a productive geometry for engaging the aromatase enzyme.
| Evidence Dimension | Aromatase inhibitory activity (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 15.6 μM (OXA-19, a phenyl[3-(1,3-oxazol-5-yl)phenyl]carbamate derivative) |
| Comparator Or Baseline | IC₅₀ = 16.7 μM (Letrozole, positive control) |
| Quantified Difference | OXA-19 exhibits a 1.07-fold improvement in IC₅₀ relative to Letrozole |
| Conditions | In vitro aromatase inhibition assay; comparison against vehicle-treated control |
Why This Matters
Demonstrates that the 3-(oxazol-5-yl)phenyl scaffold can yield inhibitors equipotent or superior to a gold-standard therapeutic, justifying its prioritization over other regioisomeric building blocks for aromatase-targeted programs.
- [1] Golani, P., Shah, S. K., & Tyagi, C. K. Design, synthesis and molecular docking of phenyl [3-(1, 3-oxazol-5-yl) phenyl] carbamate derivatives as novel class of aromatase inhibitors in treatment of breast cancer. International Journal of Pharmaceutical Research, 2020, 12, 2406–2420. View Source
